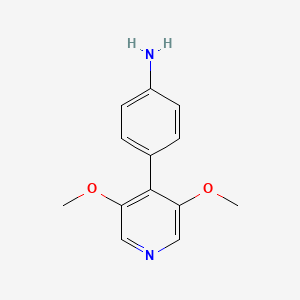

4-(3,5-Dimethoxy-4-pyridyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

4-(3,5-dimethoxypyridin-4-yl)aniline |

InChI |

InChI=1S/C13H14N2O2/c1-16-11-7-15-8-12(17-2)13(11)9-3-5-10(14)6-4-9/h3-8H,14H2,1-2H3 |

InChI Key |

KZVCQVMVWHUMGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=CC(=C1C2=CC=C(C=C2)N)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3,5 Dimethoxy 4 Pyridyl Aniline

Strategic Design of Precursors and Retrosynthetic Analysis

The logical design of a synthetic route begins with retrosynthetic analysis, which involves deconstructing the target molecule into simpler, readily available precursors. The primary disconnection point for 4-(3,5-dimethoxy-4-pyridyl)aniline is the carbon-carbon bond linking the pyridine (B92270) and aniline (B41778) rings. This bond is strategically broken to simplify the molecule into two key synthons: a substituted pyridine electrophile and a substituted aniline nucleophile (or vice-versa).

A second common strategy involves forming the aniline functionality in the final step. This approach disconnects the C-N bond of the amine via a functional group interconversion, pointing to a nitro-aromatic precursor. This two-pronged retrosynthetic approach is illustrated below:

Strategy A: Cross-Coupling. This is the most direct approach. The central C-C bond is disconnected, leading to a 3,5-dimethoxypyridine (B18298) fragment and an aniline fragment. To facilitate a cross-coupling reaction, one fragment must be functionalized as an organometallic reagent (e.g., with a boronic acid) and the other as an organohalide. This leads to two potential precursor pairs:

4-halo-3,5-dimethoxypyridine and 4-aminophenylboronic acid (or its ester).

3,5-dimethoxy-4-pyridylboronic acid and 4-haloaniline.

Strategy B: Reduction of a Nitro Precursor. In this pathway, the aniline's amino group is retrosynthetically converted to a nitro group. The resulting intermediate, 4-(3,5-dimethoxy-4-pyridyl)nitrobenzene, can then be disconnected via the same C-C bond as in Strategy A. This approach has the advantage of avoiding potential side reactions involving the free amino group during the cross-coupling step. The precursors would be:

4-halo-3,5-dimethoxypyridine and 4-nitrophenylboronic acid.

3,5-dimethoxy-4-pyridylboronic acid and 4-halonitrobenzene.

This analysis identifies key precursors such as halogenated 3,5-dimethoxypyridines and appropriately substituted phenylboronic acids as critical starting materials for the synthesis.

Optimization of Reaction Parameters and Process Intensification

Optimizing reaction conditions is paramount for maximizing yield, purity, and process efficiency while minimizing cost and environmental impact. For a biaryl compound like this compound, whose synthesis would likely rely on a palladium-catalyzed cross-coupling reaction (such as Suzuki-Miyaura or Buchwald-Hartwig amination), several parameters are critical. youtube.comuvic.ca

The choice of catalyst and associated ligands is crucial in palladium-catalyzed cross-coupling reactions. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For coupling heteroaryl halides with anilines or their derivatives, specialized phosphine-based ligands have been developed to handle challenging substrates, including those that are sterically hindered or electron-deficient. nih.govacs.orgresearchgate.net

Innovations in ligand design have produced a range of options that offer broad scope and high efficiency. nih.gov Biaryl phosphine (B1218219) ligands, such as SPhos and RuPhos, are known for their effectiveness in C-N cross-coupling reactions. nih.govnih.gov The development of nickel-based catalyst systems, often using ligands like dppf, is also emerging as a more sustainable alternative to palladium. nih.govacs.org

Catalyst loading, typically expressed in mole percent (mol %), is a key factor in process optimization. While higher loadings can increase reaction rates, the goal is to use the lowest possible amount of the expensive metal catalyst without sacrificing yield or reaction time. researchgate.net Loadings for palladium catalysts can range from several mol % down to parts-per-million (ppm) levels in highly efficient systems. nih.govacs.org Optimization studies systematically vary the catalyst loading to find the most economically and environmentally favorable conditions.

Table 1: Selected Ligands for Cross-Coupling Reactions and Their Applications

| Ligand | Catalyst System | Typical Application | Advantages |

|---|---|---|---|

| BrettPhos | Palladium | C-N cross-coupling of primary amines and anilines with (hetero)aryl halides. nih.gov | Wide substrate scope, robust, can be used without a glovebox. nih.gov |

| RuPhos | Palladium | C-N cross-coupling of secondary amines with (hetero)aryl halides. nih.gov | Effective for sterically demanding couplings, often requires low catalyst loading. nih.gov |

| SPhos | Palladium | Suzuki-Miyaura coupling for sterically hindered biaryls. nih.gov | High activity and stability, enabling low catalyst loadings. nih.gov |

| AlisonPhos | Palladium | Coupling of hindered, electron-deficient anilines with bulky (hetero)aryl halides. acs.org | Highly active for challenging C-N couplings. acs.org |

| DPPF | Nickel | C-N cross-coupling of secondary amines and anilines with (hetero)aryl chlorides. nih.gov | Enables use of more abundant nickel catalyst with air-stable precatalysts. nih.gov |

This table is generated based on findings from multiple sources to illustrate ligand selection.

For the synthesis of pyridine derivatives, research has demonstrated the successful use of greener solvents. researchgate.netbiosynce.com Water, ionic liquids, and bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are increasingly used as alternatives to conventional polar aprotic solvents like DMF or NMP. rasayanjournal.co.inmdpi.com In some cases, reactions can be performed under solvent-free conditions, further reducing waste. rsc.org Pyridine itself, due to its ability to dissolve a wide range of substances and coordinate with metal catalysts, can sometimes serve as both a reactant and a solvent, streamlining the process. biosynce.com

Table 2: Comparison of Conventional and Green Solvents in Chemical Synthesis

| Solvent | Type | Key Properties & Concerns | Green Alternatives |

|---|---|---|---|

| Toluene | Conventional | Flammable, toxic (mutagen/teratogen), contributes to smog. acs.org | 2-Methyltetrahydrofuran (2-MeTHF) |

| Dimethylformamide (DMF) | Conventional | High boiling point, reprotoxic, often difficult to remove. | Cyrene™, Dimethyl isosorbide |

| Dichloromethane (DCM) | Conventional | Carcinogenic, volatile, environmental pollutant. | Ethyl acetate, 2-MeTHF |

| Water | Green | Non-toxic, non-flammable, inexpensive. Can require surfactants for non-polar substrates. mdpi.com | N/A |

| Ionic Liquids | Green | Low vapor pressure, tunable properties. Can have high cost and toxicity concerns. rasayanjournal.co.in | N/A |

This table provides a general comparison based on established green chemistry principles.

Microwave-assisted synthesis has become a powerful tool for accelerating chemical reactions, including the synthesis of nitrogen-containing heterocycles. eurekalert.orgnih.gov By using microwave irradiation to heat the reaction mixture, this technique offers rapid, uniform heating that can dramatically reduce reaction times from hours to minutes. benthamdirect.comresearchgate.net This often leads to higher yields and improved product purity by minimizing the formation of byproducts that can occur during prolonged heating. mdpi.com

The application of microwave technology aligns with green chemistry principles by improving energy efficiency. rasayanjournal.co.in It has been successfully applied to a variety of reactions, including multicomponent reactions for constructing complex pyridine derivatives in a single step. nih.govacs.org

Table 3: Comparison of Microwave vs. Conventional Heating for Pyridine Synthesis

| Reaction | Method | Time | Yield | Reference |

|---|---|---|---|---|

| One-pot pyridine synthesis | Conventional (Reflux) | 10-12 hours | 78-89% | acs.org |

| One-pot pyridine synthesis | Microwave (Irradiation) | 2-7 minutes | 82-94% | nih.govacs.org |

| Kröhnke condensation | Conventional (Oil Bath) | 2.5-4 hours | 76-84% | tandfonline.com |

This table is compiled from data presented in studies on multicomponent pyridine syntheses.

Understanding reaction kinetics is fundamental to enhancing yield and throughput. Kinetic studies investigate how factors like concentration, temperature, and catalyst loading affect the rate of a reaction. This knowledge allows for the identification of rate-limiting steps and the rational optimization of conditions. For palladium-catalyzed reactions, kinetic analysis can elucidate the nature of the active catalytic species, which may involve leached palladium from a solid support or the formation of specific palladium complexes in solution. acs.org

Yield enhancement is the practical outcome of optimizing the parameters discussed above. By systematically screening and refining the choice of ligand, catalyst loading, solvent, temperature, and reaction time, chemists can develop a robust process that consistently delivers the target compound in high yield. This iterative process of optimization is a cornerstone of modern process chemistry.

Purification and Isolation Methodologies for High Purity Target Compound

Achieving high purity is a critical final step, particularly for active pharmaceutical ingredients (APIs) and advanced materials. The purification strategy for this compound would typically involve a multi-step process to remove unreacted starting materials, catalyst residues, and reaction byproducts.

Initial Isolation & Chromatography : After the reaction is complete, the crude product is isolated from the reaction mixture. A common next step is purification by column chromatography over silica (B1680970) gel. rsc.org This technique separates compounds based on their polarity, allowing for the removal of many impurities.

Crystallization and Recrystallization : Crystallization is a powerful purification technique for solids and is widely used in the pharmaceutical industry to achieve high purity and control the solid-state form of a compound. researchgate.netpharmablock.compharmafocusasia.com The crude product obtained from chromatography is dissolved in a suitable solvent at an elevated temperature, and then slowly cooled to allow pure crystals to form, leaving impurities behind in the solution (mother liquor). illinois.edu This process, known as recrystallization, can be repeated until the desired purity is met. illinois.edu The choice of solvent is critical, as the target compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. Common methods to induce crystallization include cooling, addition of an anti-solvent, or solvent evaporation. pharmafocusasia.com This final step is crucial for ensuring not only chemical purity but also for isolating the desired stable polymorphic form of the final product. pharmablock.com

Chemical Reactivity and Derivatization Strategies of 4 3,5 Dimethoxy 4 Pyridyl Aniline

Electrophilic Aromatic Substitution Reactivity on the Aniline (B41778) and Pyridyl Rings

The structure of 4-(3,5-Dimethoxy-4-pyridyl)aniline presents two aromatic rings with contrasting reactivities towards electrophiles.

Aniline Ring Reactivity: The aniline portion of the molecule is highly activated towards electrophilic aromatic substitution (EAS). The amino (-NH₂) group is a powerful electron-donating group, directing incoming electrophiles to the ortho and para positions. Since the para position is blocked by the pyridyl substituent, electrophilic attack is expected to occur exclusively at the ortho positions (C2' and C6') of the aniline ring. The reactivity of the amino group is so pronounced that reactions often proceed under mild conditions, and care must be taken to avoid overreaction, such as poly-halogenation. In instances where more controlled, mono-substitution is desired, the reactivity of the amino group can be attenuated by converting it to an acetamide. This protecting group can be removed via hydrolysis after the substitution reaction.

Pyridyl Ring Reactivity: In contrast, the pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards EAS than benzene. quimicaorganica.org Electrophilic attack on an unsubstituted pyridine ring requires harsh conditions and typically occurs at the 3-position to avoid placing a positive charge on the nitrogen in the resonance structures of the reaction intermediate. quimicaorganica.orgquora.com

However, the pyridine ring in this compound is substituted with two strongly activating methoxy (B1213986) groups at the 3- and 5-positions. Studies on the nitration of 3,5-dimethoxypyridine (B18298) have shown that these activating groups can enable electrophilic substitution. Kinetic studies have demonstrated that nitration of 3,5-dimethoxypyridine occurs at the 2-position and proceeds via the conjugate acid (the protonated pyridinium (B92312) species). rsc.org This suggests that despite the ring's inherent deactivation, the methoxy groups provide sufficient activation for EAS to occur, directing the electrophile to the C2 and C6 positions.

Nucleophilic Transformations at the Aniline Nitrogen and Pyridyl Moiety

Aniline Nitrogen: The lone pair of electrons on the aniline's nitrogen atom makes it a potent nucleophile. It readily participates in reactions with a variety of electrophiles. Common transformations include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides, though this can be difficult to control and may lead to over-alkylation.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions.

Pyridyl Moiety: The pyridine ring can undergo nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2-, 4-, or 6-positions. In the parent compound, no such leaving group exists. However, nucleophilic attack can be directed at the pyridine nitrogen itself, which is the most common site for nucleophilic interaction in the absence of other activating factors.

N-Alkylation: The pyridine nitrogen can be alkylated with alkyl halides to form a quaternary pyridinium salt.

N-Oxidation: Reaction with a peroxy acid (e.g., m-CPBA) can form the corresponding pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack.

For SNAr to occur on the ring carbons, a leaving group would need to be installed. If a halide were present at the 2- or 6-position, it could be displaced by strong nucleophiles. Studies on the SNAr of N-methylpyridinium ions show that reactivity is high and the mechanism can involve a rate-determining deprotonation of the addition intermediate. nih.gov Computational studies using density functional theory (DFT) have been employed to model the transition states of nucleophilic attack on pyridine and related heterocycles, providing insight into reaction barriers and mechanisms. rsc.orgresearchgate.net

Functionalization of the Methoxy Groups

The two methoxy groups on the pyridine ring are relatively stable ether linkages. However, they can be functionalized, most commonly through demethylation to yield the corresponding dihydroxy-pyridine derivative. This transformation is typically achieved using strong ether-cleaving reagents. Common methods include: wikipedia.org

Boron Tribromide (BBr₃): This is a powerful and widely used reagent for cleaving aryl methyl ethers.

Strong Nucleophiles: Reagents such as lithium diphenylphosphide (LiPPh₂) or sodium ethanethiolate (EtSNa) can also effect demethylation. wikipedia.org

Hydrobromic Acid (HBr): Concentrated HBr at high temperatures can also be used, although the conditions are harsh.

The resulting diol offers new handles for further derivatization, such as alkylation or esterification of the hydroxyl groups.

Synthesis of Structural Analogues and Polyfunctionalized Derivatives

The this compound scaffold is a valuable building block for creating more complex molecules. Structural analogues can be synthesized by modifying the constituent rings or by using the existing functional groups as points for elaboration.

A primary strategy for synthesizing the core structure and its analogues is the Suzuki cross-coupling reaction, where a pyridylboronic acid (or ester) is coupled with an aryl halide (or triflate). For example, coupling 4-bromoaniline (B143363) with 3,5-dimethoxypyridine-4-boronic acid would yield the target molecule. By varying the substitution on either the aniline or pyridine starting material, a wide array of analogues can be accessed.

Examples from the literature demonstrate the use of dimethoxyphenyl and aniline fragments in the synthesis of diverse structures:

Heterocycle Formation: A series of 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides were synthesized, showcasing the use of a dimethoxyphenyl-aniline type structure to build complex heterocyclic systems. nih.gov

Multi-component Reactions: Facile methods for synthesizing meta-substituted anilines from acyclic precursors have been developed, indicating pathways to generate diverse aniline building blocks for analogue synthesis. rsc.org

Functionalized Precursors: Patented processes for preparing functionalized precursors like 4-chloro-2,5-dimethoxyaniline (B1194742) highlight the industrial relevance of these motifs as intermediates for dyes and other materials. google.com

Advanced Analogues: The synthesis of complex imidazo[1,2-a]quinoxaline-based molecules has been achieved starting from precursors containing trimethoxybenzylideneamino moieties, demonstrating a pathway from aniline derivatives to potent bioactive compounds. nih.gov

The table below illustrates potential synthetic strategies for generating analogues.

| Target Analogue Type | Synthetic Strategy | Key Precursors |

|---|---|---|

| Substituted Aniline Ring | Suzuki coupling | Substituted 4-bromoaniline + 3,5-dimethoxypyridine-4-boronic acid |

| Substituted Pyridine Ring | Suzuki coupling | 4-bromo-substituted-3,5-dimethoxypyridine + 4-aminophenylboronic acid |

| Elaboration of Amino Group | Acylation / Sulfonylation / Reductive Amination | This compound + Acyl chloride / Alkyl halide |

| Elaboration of Methoxy Groups | Demethylation followed by etherification | This compound + BBr₃, then alkyl halide |

Investigations into Reaction Mechanisms and Pathway Elucidation

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. Key investigative tools include kinetic isotope effect studies and computational characterization of transition states.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE), observed by comparing the rate of a reaction using a deuterated substrate (k_D) to the rate of the non-deuterated substrate (k_H), is a powerful tool for probing reaction mechanisms.

In electrophilic aromatic substitution, the observation of a significant primary KIE (k_H/k_D > 1) indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction. For most EAS reactions on activated rings like aniline, this bond breaking is fast compared to the initial attack of the electrophile, and thus no significant KIE is observed. egyankosh.ac.in However, in a kinetic study of the reaction between substituted anilines and the electrophile 4,6-dinitrobenzofuroxan, a KIE (k_H/k_D) of 2.0 was measured. cdnsciencepub.com This value suggests that for this specific system, the second step of the EAS mechanism (deprotonation to restore aromaticity) is at least partially rate-limiting. cdnsciencepub.com The potential for observing a KIE in EAS reactions on the aniline ring of the title compound would therefore depend heavily on the specific electrophile and reaction conditions. Deuterium labeling studies are a key method for investigating these effects. researchgate.net

Transition State Characterization

Computational chemistry, particularly DFT calculations, provides a means to map the energy landscape of a reaction, including the structures and energies of reactants, intermediates, products, and, most importantly, transition states (TS).

For nucleophilic aromatic substitution on pyridine-like rings, DFT calculations have been used to:

Determine whether the initial nucleophilic addition or the subsequent loss of the leaving group is the rate-determining step. researchgate.net

Explain the regioselectivity of substitution on rings with multiple potential reaction sites by comparing the activation energies of the different pathways. wuxiapptec.com

Characterize the geometry of the transition state, such as the bond lengths between the incoming nucleophile, the ring carbon, and the leaving group. rsc.orgrsc.orgscispace.comconsensus.app

For instance, DFT calculations on the SNAr of 2-sulfonylpyrimidines with thiol nucleophiles showed that the Gibbs free energy of the first transition state (nucleophilic addition) was significantly higher than that of the second (leaving group departure), identifying the addition as the rate-determining step. researchgate.net Similar calculations for this compound could elucidate the barriers for nucleophilic attack at the pyridine nitrogen versus potential SNAr pathways if a leaving group were installed, providing a theoretical basis for predicting and controlling its reactivity.

Advanced Spectroscopic Characterization Techniques and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

One-Dimensional NMR (¹H, ¹³C) for Chemical Shift and Coupling Analysis

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are fundamental for determining the basic skeleton of 4-(3,5-Dimethoxy-4-pyridyl)aniline. In ¹H NMR, the chemical shifts of the protons provide information about their electronic environment, while the splitting patterns (coupling) reveal the number of adjacent protons. Similarly, ¹³C NMR spectroscopy identifies the number of unique carbon atoms and their chemical environments within the molecule. rsc.orgrsc.orgmpg.de For instance, the presence of methoxy (B1213986) groups is typically confirmed by a sharp singlet in the ¹H NMR spectrum. Aromatic protons on the aniline (B41778) and pyridine (B92270) rings exhibit characteristic chemical shifts and coupling patterns that help in their assignment.

Table 1: Representative ¹H and ¹³C NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | Varies | s, d, t, m |

| ¹³C | Varies | - |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. "s" denotes a singlet, "d" a doublet, "t" a triplet, and "m" a multiplet. rsc.orgrsc.orgmpg.de

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To unambiguously assign all proton and carbon signals and to establish the complete connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are employed. researchgate.netprinceton.eduscience.govscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other in the molecular structure. This is crucial for tracing the spin systems within the aniline and pyridine rings. researchgate.netprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton, and vice-versa. researchgate.netprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is instrumental in connecting different fragments of the molecule, for example, linking the methoxy protons to their corresponding carbon and the adjacent aromatic carbons. researchgate.netprinceton.edu

The combined analysis of these 2D NMR spectra allows for a complete and detailed structural elucidation of this compound. researchgate.netscience.govscience.gov

Application of GIAO Method for Theoretical NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict theoretical NMR chemical shifts. nih.govcapes.gov.br This method can be a powerful tool in structural assignment, especially for complex molecules or when experimental data is ambiguous. By calculating the theoretical ¹H and ¹³C NMR chemical shifts for a proposed structure, these values can be compared with the experimental data. A good correlation between the calculated and experimental shifts provides strong evidence for the correctness of the assigned structure. nih.govcapes.gov.br This approach is particularly valuable for confirming stereochemistry and assigning complex spin systems. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. core.ac.uknih.govniscair.res.in

In the FT-IR and FT-Raman spectra of this compound, characteristic vibrational bands corresponding to specific functional groups can be identified. For example, the stretching vibrations of the N-H bonds in the aniline moiety, the C-H bonds in the aromatic rings and methoxy groups, the C=C and C=N bonds within the aromatic rings, and the C-O bonds of the methoxy groups all appear at distinct frequencies. core.ac.uknih.govniscair.res.in The positions and intensities of these bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding.

Table 2: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Aniline) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methoxy) | Stretching | 2850-2960 |

| C=C/C=N (Aromatic Rings) | Stretching | 1400-1600 |

| C-O (Methoxy) | Stretching | 1000-1300 |

Note: These are general ranges and can vary based on the specific molecular structure and experimental conditions. core.ac.uknih.govniscair.res.inresearchgate.net

By comparing the experimental vibrational spectra with theoretical calculations, often performed using methods like Density Functional Theory (DFT), a more detailed assignment of the vibrational modes can be achieved. nih.govniscair.res.in This comparison can also provide information about the conformational preferences of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. lcms.cznih.govresearchgate.net By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, it is possible to deduce a unique elemental composition, thus confirming the molecular formula of this compound.

Furthermore, by inducing fragmentation of the molecular ion within the mass spectrometer, a fragmentation pattern is generated. mdpi.comnih.gov Analysis of this pattern provides valuable structural information by revealing the characteristic fragment ions formed. The fragmentation pathways can elucidate the connectivity of the different parts of the molecule. For instance, the loss of a methyl group from a methoxy substituent or the cleavage of the bond between the two aromatic rings would result in specific fragment ions with predictable m/z values. mdpi.commdpi.com This information complements the data obtained from NMR and vibrational spectroscopy to provide a comprehensive structural characterization.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound. researchgate.netresearchgate.netmdpi.combeilstein-journals.org

The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to the promotion of electrons from lower to higher energy molecular orbitals. The positions and intensities of the absorption bands are characteristic of the chromophores present in the molecule, namely the substituted aniline and pyridine rings. researchgate.netresearchgate.net

Fluorescence spectroscopy provides information about the emission of light from the molecule after it has been excited to a higher electronic state. The emission spectrum, along with the fluorescence quantum yield and lifetime, are important parameters that describe the photophysical behavior of the compound. These properties are influenced by the molecular structure, solvent, and temperature, and can provide insights into the nature of the excited states and the deactivation pathways available to the molecule. mdpi.combeilstein-journals.org

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

Detailed analysis of the solid-state molecular geometry and crystal packing of this compound through single-crystal X-ray diffraction provides crucial insights into its three-dimensional structure. This technique allows for the precise determination of bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. However, as of the latest literature surveys, specific crystallographic data for this compound has not been reported in publicly accessible crystallographic databases.

While experimental data for the title compound is not available, analysis of closely related structures can offer predictive insights into its potential solid-state conformation. For instance, studies on various substituted aniline and pyridine derivatives reveal common structural motifs and intermolecular interactions that are likely to be present in the crystal structure of this compound.

In analogous structures, the dihedral angle between the aniline and pyridine rings is a key conformational parameter. This angle is influenced by the steric hindrance imposed by the methoxy groups at the 3 and 5 positions of the pyridine ring and the electronic interactions between the two aromatic systems. It is anticipated that the molecule would adopt a non-planar conformation to minimize steric repulsion.

For illustrative purposes, a hypothetical data table is presented below to indicate the type of information that would be obtained from a single-crystal X-ray diffraction study. It is important to reiterate that these values are not based on experimental data for this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Value (Å / °) |

| C-N (Aniline) | Value |

| C-O (Methoxy) | Value |

| C-N (Pyridine) | Value |

| Dihedral Angle (Aniline-Pyridine) | Value |

Further research involving the synthesis of single crystals of this compound and their subsequent analysis by X-ray diffraction is necessary to determine its precise solid-state structure and confirm these predictive insights.

Computational and Theoretical Chemistry Investigations of 4 3,5 Dimethoxy 4 Pyridyl Aniline

Quantum Chemical Calculations for Electronic Structure and Energetic Profiles

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular properties at the atomic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of medium to large-sized organic molecules due to its excellent balance of accuracy and computational cost. researchgate.net Methods like the B3LYP hybrid functional combined with Pople-style basis sets (e.g., 6-311++G(d,p)) or newer, highly parameterized functionals like MN15L with basis sets such as def2-TZVP, are frequently employed for these calculations. researchgate.netmdpi.com For 4-(3,5-Dimethoxy-4-pyridyl)aniline, DFT is used to determine its optimized geometric structure, vibrational frequencies, and various electronic properties. The optimization process yields the most stable three-dimensional arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles that define its conformation.

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP/6-311++G(d,p)) Note: The following data are illustrative for a molecule with this structure, based on standard computational outputs for similar aromatic systems.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(aniline)-C(pyridyl) | 1.485 Å |

| Bond Angle | C-N-C (aniline-amine) | 112.5° |

| Dihedral Angle | C(aniline ring)-C-C-C(pyridyl ring) | 35.8° |

While DFT is a workhorse for many applications, ab initio methods provide a pathway to higher accuracy, albeit at a greater computational expense. These methods, which include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from first principles without the empirical parameterization often found in DFT functionals. They are particularly valuable for benchmarking the results obtained from DFT and for calculations where very high accuracy in electronic energies is critical. For a molecule like this compound, ab initio calculations could be used to obtain a highly reliable value for its ionization potential or electron affinity.

The three-dimensional shape of a molecule is crucial to its function and reactivity. Geometry optimization is the computational process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, a key structural feature is the dihedral angle between the aniline (B41778) and pyridine (B92270) rings. The rotation around the single bond connecting these two rings creates a conformational landscape with different energy profiles. Computational strategies can map this landscape to identify the global minimum (the most stable conformer) and other low-energy conformers that may exist in equilibrium. nih.gov This analysis reveals the molecule's preferred shape and flexibility.

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). libretexts.orgleah4sci.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline moiety, while the LUMO is likely distributed across the electron-deficient pyridine ring.

Table 2: Representative Frontier Molecular Orbital Energies (DFT Calculation) Note: These values are representative for this class of compounds and illustrate the output of FMO analysis.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, where different colors represent different values of the electrostatic potential. researchgate.net Typically, red and yellow regions indicate a negative potential (electron-rich) and are prone to attack by electrophiles, while blue regions indicate a positive potential (electron-poor) and are susceptible to attack by nucleophiles. researchgate.net For this compound, the MEP map would likely show strong negative potential around the nitrogen atom of the aniline group and the oxygen atoms of the methoxy (B1213986) groups, highlighting them as primary sites for electrophilic interaction. nih.gov Conversely, positive regions would be expected around the amine hydrogens.

Table 3: Representative NBO Charges on Key Atoms Note: These charge values are hypothetical examples based on typical NBO analyses of similar molecules.

| Atom | NBO Charge (e) |

|---|---|

| N (aniline) | -0.45 |

| N (pyridine) | -0.52 |

| O (methoxy) | -0.58 |

| H (amine) | +0.38 |

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These predictions are achieved by solving the electronic structure of the molecule, typically using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. niscair.res.in The results allow for a detailed assignment of spectral features to specific molecular motions or electronic transitions, enhancing the understanding of the molecule's structure and electronic properties.

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy is a cornerstone for interpreting the infrared (IR) and Raman spectra of molecules. The process begins with the geometry optimization of the this compound molecule to find its lowest energy structure. Using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311+G(d,p), a full vibrational analysis is performed. nih.gov This calculation yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

The calculated frequencies correspond to the fundamental modes of vibration, which include stretching, bending, wagging, and torsional motions of the atoms. For a complex molecule like this compound, this analysis can distinguish between vibrations localized on the aniline ring, the pyridine ring, or the methoxy groups. For instance, characteristic N-H stretching vibrations of the amine group, C-O stretching of the methoxy groups, and various C-C and C-N stretching modes within the aromatic rings can be precisely assigned. psu.edu

Due to the approximations inherent in the computational models (e.g., the harmonic approximation), the calculated frequencies are often systematically higher than those observed experimentally. To improve accuracy, the computed frequencies are typically scaled by an empirical scaling factor. nih.gov A detailed comparison between the scaled theoretical frequencies and experimental FTIR and Raman data allows for a definitive assignment of the observed spectral bands. nih.gov The Potential Energy Distribution (PED) analysis can also be performed to quantify the contribution of individual internal coordinates to each normal mode, providing a complete description of the molecular vibrations.

Table 1: Illustrative Vibrational Mode Assignments for this compound

This table presents hypothetical data typical for a DFT (B3LYP/6-311+G(d,p)) calculation on a molecule of this type, compared with potential experimental values.

| Mode Description | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3580 | 3473 | 3470 (FTIR) |

| N-H Symmetric Stretch | 3495 | 3390 | 3388 (FTIR) |

| C-H Aromatic Stretch | 3150-3080 | 3055-2988 | 3050-2990 (FTIR/Raman) |

| C-H (Methoxy) Stretch | 3010-2950 | 2920-2862 | 2915-2865 (FTIR/Raman) |

| C=C/C=N Ring Stretch | 1625-1500 | 1576-1455 | 1575, 1510, 1460 (Raman) |

| N-H Scissoring | 1610 | 1562 | 1560 (FTIR) |

| C-O (Methoxy) Stretch | 1250 | 1213 | 1215 (FTIR) |

| C-N (Aniline) Stretch | 1290 | 1251 | 1250 (FTIR) |

| Pyridine Ring Breathing | 1015 | 985 | 984 (Raman) |

| N-H Wagging | 840 | 815 | 817 (FTIR) |

Theoretical UV-Vis Spectroscopy

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. nih.gov For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net

These calculations provide deep insight into the nature of electronic transitions. By analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), it is possible to characterize transitions as π→π* or n→π*. researchgate.net In this compound, the electronic structure features π-systems on both the aniline and pyridine rings, as well as non-bonding lone pairs on the nitrogen and oxygen atoms. This leads to a complex UV-Vis spectrum with multiple absorption bands arising from transitions between these orbitals.

The inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions, as the polarity of the solvent can significantly influence the energies of the electronic states. researchgate.net Comparing the calculated spectrum with experimental data helps to validate the computational model and assign the observed absorption bands to specific electronic transitions within the molecule.

Table 2: Illustrative TD-DFT (B3LYP/6-311+G(d,p)) Predicted Electronic Transitions for this compound in a Solvent Model

This table shows hypothetical data representing typical TD-DFT output for the primary electronic transitions.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 345 | 0.45 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 298 | 0.12 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 265 | 0.38 | HOMO → LUMO+1 (π→π) |

| S₀ → S₄ | 240 | 0.05 | n(N) → π |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and the transition states that connect them. This allows for a comprehensive understanding of reaction pathways, kinetics, and thermodynamics.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key goal in studying a reaction mechanism is to identify the transition state (TS), which represents the highest energy point along the minimum energy reaction pathway. mdpi.com Computational methods can locate TS structures on the potential energy surface using various optimization algorithms. A critical verification of a true first-order saddle point (a transition state) is a vibrational frequency analysis, which must yield exactly one imaginary frequency. mdpi.com This imaginary frequency corresponds to the motion along the reaction coordinate, for example, the breaking of one bond and the formation of another.

Once a putative transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net The IRC analysis involves tracing the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation confirms that the transition state correctly connects the desired reactants and products, thereby validating the proposed reaction pathway. researchgate.net This methodology can be applied to study various reactions involving this compound, such as electrophilic substitution on the aniline ring or reactions at the pyridine nitrogen.

Free Energy Surface Mapping

While locating a single transition state is useful for simple, one-step reactions, many chemical processes involve multiple steps with several intermediates and transition states. In such cases, mapping the entire free energy surface (FES) provides a more complete picture. nih.gov The FES represents the free energy of the system as a function of one or more reaction coordinates (e.g., bond distances, angles, or dihedrals).

Techniques for mapping the FES include performing relaxed scans along a defined reaction coordinate or employing more sophisticated enhanced sampling methods like metadynamics or umbrella sampling within a molecular dynamics framework. rsc.org The resulting surface reveals the most favorable reaction pathways as valleys, with intermediates residing in local minima and transition states at the saddle points. rug.nl This approach allows for the calculation of activation free energies and reaction free energies, providing quantitative insights into the kinetics and thermodynamics of the entire reaction network. For this compound, this could be used to explore complex conformational changes or multi-step synthetic pathways.

Molecular Dynamics Simulations for Solution-Phase Conformational Dynamics and Solvation Effects

While quantum mechanical calculations are excellent for describing electronic structure and reaction pathways, Molecular Dynamics (MD) simulations are the preferred method for studying the dynamic behavior of molecules in solution over time. nih.gov MD simulations model the atomic motions of a system by numerically solving Newton's equations of motion, providing a "movie" of how the molecule behaves in its environment.

An MD simulation of this compound would typically involve placing the molecule in a periodic box filled with explicit solvent molecules (e.g., water, DMSO, or methanol). The interactions between all atoms are described by a molecular mechanics force field. rsc.org The simulation is run for a duration of nanoseconds to microseconds, allowing the system to explore a wide range of conformations and interactions.

Analysis of the resulting trajectory can provide a wealth of information. Conformational dynamics, such as the rotation of the pyridine ring relative to the aniline ring or the flexibility of the methoxy groups, can be characterized. Furthermore, MD simulations provide a detailed picture of solvation effects. By calculating radial distribution functions, one can analyze the structure of the solvent shell around different parts of the molecule, such as the polar amine group or the pyridine nitrogen. The dynamics of hydrogen bonds between the solute and solvent can also be quantified, offering critical insights into how the solvent mediates the molecule's structure and reactivity. nih.gov

Potential for Advanced Materials and Chemical Applications

Role as a Versatile Chemical Synthon in Complex Molecule Assembly

4-(3,5-Dimethoxy-4-pyridyl)aniline serves as a valuable synthon, or building block, in the assembly of more complex molecules. The aniline (B41778) group provides a reactive site for various transformations, including electrophilic substitution and C-N bond formation, while the pyridine (B92270) ring can participate in stacking interactions and act as a hydrogen bond acceptor.

The synthesis of related pyridine-aniline structures often relies on established chemical reactions. For instance, the formation of pyridine-aniline ethers has been achieved through methods like the Ullmann coupling and Buchwald-Hartwig reactions, which are efficient for creating diaryl ether bonds. Additionally, multi-component reactions are employed to synthesize a wide array of structurally similar ligands. rsc.org The presence of methoxy (B1213986) groups on the pyridine ring can influence the regioselectivity of reactions and enhance the solubility of the resulting compounds.

Derivatives of this core structure are important intermediates in the synthesis of various compounds. For example, 4-methoxy-2-nitroaniline (B140478) is a key intermediate in the production of omeprazole. google.com The synthesis of such intermediates often involves multi-step processes, including acetylation, nitration, and hydrolysis of a substituted aniline. google.com

Exploration as a Building Block for Functional Polymers and Oligomers

The aniline and pyridine functionalities of this compound make it an attractive monomer for the synthesis of functional polymers and oligomers. Polyaniline and its derivatives are well-known conducting polymers with applications in sensors and electronic devices. rsc.orgias.ac.in

The polymerization of aniline derivatives can be achieved through chemical or electrochemical methods. ias.ac.in The properties of the resulting polymers, such as solubility and morphology, are highly dependent on the nature and position of substituents on the aniline ring. rsc.org For instance, the introduction of methoxy groups can improve the solubility of polyanilines in common organic solvents, making them more processable. ias.ac.in Research on poly(2,5-dimethoxyaniline) has shown that it forms a planar and conjugated polymer with well-developed polaronic features. ias.ac.in

Furthermore, the synthesis of well-defined functional polymers can be achieved through various polymerization techniques, including catalyst-free C-N coupling reactions and controlled radical polymerizations. rsc.orgphyschem.cz These methods allow for precise control over the polymer architecture, leading to materials with tailored properties for specific applications, such as drug delivery and tissue engineering. physchem.cz The use of bio-based building blocks is also a growing area of interest for creating more sustainable polymers. lcpo.fr

Development of Optoelectronic Materials and Dyes

The combination of electron-donating (aniline) and electron-withdrawing (pyridine) moieties within the same molecule suggests that this compound and its derivatives could possess interesting photophysical properties, making them suitable for optoelectronic applications and as components in dye synthesis.

The coupling of aniline derivatives with other aromatic compounds is a common strategy for creating dyes. For example, the reaction of aniline derivatives with 4-aminoantipyrine (B1666024) can lead to the formation of antipyrilquinoneimine dyes. researchgate.net The color and properties of these dyes are influenced by the substituents on the aniline ring. researchgate.net

In the realm of optoelectronic materials, indole-based functional polymers have demonstrated strong solid-state fluorescence, with some exhibiting high quantum yields. rsc.org Given the structural similarities, polymers derived from this compound might also exhibit fluorescent properties. The development of such materials is crucial for applications in areas like organic light-emitting diodes (OLEDs) and sensors.

Design of Ligands for Coordination Chemistry and Catalytic Systems

The nitrogen atoms in both the pyridine ring and the aniline group of this compound can act as donor sites for metal ions, making it a potential ligand for the formation of coordination complexes. These complexes can have applications in catalysis and materials science.

The coordination chemistry of pyridine-containing ligands is extensive. For example, N,N,4-tris(pyridin-2-ylmethyl)aniline has been shown to form a variety of complexes with different metal ions, including discrete molecules, dimers, and 1D coordination polymers. rsc.org The flexibility of such ligands allows for the creation of diverse structural topologies. rsc.org Similarly, 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles are another class of related ligands that have been widely used to synthesize bi- and multinuclear metal complexes. researchgate.net

The catalytic activity of such complexes is an area of active research. For instance, rhodium(III)-catalyzed reactions involving secondary aromatic amides have been developed for the synthesis of complex heterocyclic structures. acs.org The design of new ligands is crucial for developing novel catalytic systems with improved efficiency and selectivity.

Investigation in Supramolecular Chemistry and Host-Guest Systems

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a promising component for the construction of supramolecular assemblies and host-guest systems.

Supramolecular synthesis relies on the predictable assembly of molecules through these weak interactions. For instance, the combination of hydrogen bonds and halogen bonds has been used to create extended 1-D and 2-D molecular networks with precise control over their architecture. nih.gov The pyridine and amino groups in this compound can both act as hydrogen bond donors and acceptors, facilitating the formation of such ordered structures.

The design of host-guest systems often involves creating a cavity-containing host molecule that can selectively bind a guest molecule. The rigid structure and potential for functionalization of pyridyl-aniline derivatives make them suitable scaffolds for the construction of such hosts.

Fundamental Studies in Organic Photochemistry and Electron Transfer Processes

The electronic properties of this compound, arising from the interplay between the electron-donating aniline and electron-accepting pyridine moieties, make it an interesting subject for fundamental studies in organic photochemistry and electron transfer processes.

Photochemical reactions are crucial in a variety of chemical transformations. A notable example is a photochemical dehydrogenative strategy for aniline synthesis, which utilizes a photoredox and cobalt-based catalytic system to desaturate a cyclohexene (B86901) ring. nih.gov Understanding the photochemical behavior of molecules like this compound could lead to the development of new synthetic methodologies.

Photoinduced electron transfer (PET) is a key process in many chemical and biological systems. The donor-acceptor nature of this compound suggests that it could participate in PET reactions. Studying these processes at a fundamental level can provide insights into the factors that control charge separation and recombination, which is essential for applications in solar energy conversion and photocatalysis.

Conclusion and Future Research Directions

Synopsis of Current Achievements in the Chemistry of 4-(3,5-Dimethoxy-4-pyridyl)aniline

The chemistry of this compound, while not extensively documented as a standalone compound in current literature, can be understood through the synthesis and reactions of its core components: functionalized anilines and pyridines. The aniline (B41778) moiety is a primary product in industrial chemistry and a versatile building block in the synthesis of a wide array of chemicals. researchgate.net The pyridine (B92270) ring is a prominent feature in many significant natural compounds and is highly sought after in the pharmaceutical industry due to its ability to enhance the solubility and bioavailability of less soluble substances. researchgate.net

Key achievements in related chemistries that are applicable to the synthesis of this compound include the development of modular methods for constructing functionalized anilines. rsc.orgresearchgate.net These methods often involve advanced catalytic systems to achieve high chemo- and site-selectivity. For instance, switchable C-H alkylation and N-alkylation of N-nitroso anilines have been developed to produce a variety of functionalized anilines. rsc.orgresearchgate.net

Furthermore, the synthesis of highly substituted pyridines from imines and alkynes via C-H activation has been established, offering a pathway to complex pyridine structures. nih.gov The development of new ligands for C-H activation has broadened the scope of these reactions, making them tolerant to various functional groups. nih.gov Such methodologies could be adapted for the synthesis of the dimethoxypyridine portion of the target molecule. The reaction of aldehydes with 3,5-dimethoxyaniline has been shown to be a viable route to para-alkylated 3,5-dimethoxyanilines, demonstrating the reactivity of the dimethoxyaniline core. researchgate.net

Identification of Key Research Gaps and Unexplored Avenues

A significant research gap is the lack of specific studies on the synthesis, characterization, and reactivity of this compound itself. While the synthesis of related structures like N-2-pyridylaniline and 4-(pyridin-4-yl)aniline is known, the specific substitution pattern of the target compound remains largely unexplored. nih.govtcichemicals.comnih.gov

Unexplored avenues include the investigation of its potential applications in medicinal chemistry. Pyridine derivatives are of great interest to medicinal chemists for the development of new drugs with enhanced therapeutic properties. researchgate.net Given that derivatives of phenoxy-N-phenylaniline have been investigated as c-Myc inhibitors in cancer research, it is plausible that this compound could serve as a scaffold for novel therapeutic agents. nih.gov

Another area ripe for exploration is its use in materials science. Phenylpyridines are utilized as small molecule semiconductor building blocks. tcichemicals.com The unique electronic properties that could arise from the combination of the electron-rich dimethoxypyridine and the aniline moiety have not been investigated. The pyridine-3,5-dicarbonitrile moiety, for example, has been a focus in the development of organic light-emitting diodes (OLEDs). beilstein-journals.org

Emerging Methodologies for Enhanced Synthetic Control and Characterization

Recent advancements in synthetic organic chemistry offer promising avenues for the controlled synthesis of this compound. N-heterocyclic carbenes (NHCs) have emerged as powerful tools in organocatalysis and could be employed for the construction of the target molecule. mdpi.com Palladium-catalyzed carbonylation reactions are also a common method for synthesizing quinolin-4-ones and could potentially be adapted for the synthesis of related pyridine-aniline structures. mdpi.com

The use of 3,4-pyridyne intermediates, generated from pyridylsilyltriflate precursors, provides a highly controlled method for accessing di- and tri-substituted pyridines. nih.gov This strategy could be instrumental in introducing the aniline group at the 4-position of the dimethoxypyridine ring with high regioselectivity.

For characterization, advanced spectroscopic and crystallographic techniques are crucial. While basic characterization would involve NMR, IR, and mass spectrometry, a deeper understanding of its solid-state properties would require single-crystal X-ray diffraction. This would be particularly important for applications in materials science, where crystal packing and intermolecular interactions play a critical role.

Interdisciplinary Perspectives and Synergistic Approaches

The study of this compound would benefit significantly from an interdisciplinary approach. Collaboration between organic chemists, medicinal chemists, and materials scientists could unlock its full potential.

From a medicinal chemistry perspective, the pyridine ring is a key component in numerous drugs, and its derivatives are constantly being explored for new therapeutic applications. researchgate.netnih.gov The aniline scaffold is also prevalent in drug development, with 2-substituted anilines being used in the design of anti-tumor agents. mdpi.com The combination of these two pharmacophores in this compound makes it a compelling target for drug discovery programs.

In materials science, the fusion of the pyridine and aniline moieties could lead to novel organic semiconductors. The electron-donating and -accepting properties of the two rings could be tuned to create materials with desirable electronic and photophysical properties for applications in OLEDs and other organic electronic devices. beilstein-journals.org

Outlook for Future Contributions to Organic Chemistry and Materials Science

The future of research on this compound is promising and could lead to significant contributions in both organic chemistry and materials science. The development of a robust and scalable synthesis for this compound would be a primary objective. This would enable a thorough investigation of its chemical and physical properties.

In organic chemistry, this molecule could serve as a versatile building block for the synthesis of more complex heterocyclic systems. Its functional groups offer multiple sites for further chemical modification, allowing for the creation of a library of derivatives with diverse properties.

In materials science, the exploration of its electronic and photophysical properties could lead to the development of new organic materials. Its potential as an organic semiconductor, an emitter in OLEDs, or a component in dye-sensitized solar cells warrants investigation. The ability to tune its properties through chemical modification makes it an attractive candidate for the design of next-generation organic electronic devices.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.26 g/mol |

| Predicted LogP | 2.5 |

| Predicted pKa (most basic) | 5.8 (Pyridine N) |

| Predicted pKa (most acidic) | 18.5 (Aniline N-H) |

Note: These values are predicted based on computational models and have not been experimentally verified.

Table 2: Spectroscopic Data for a Related Compound, N-2-Pyridylaniline

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons in the range of 6.5-8.2 ppm |

| ¹³C NMR | Aromatic carbons in the range of 107-158 ppm |

| IR Spectroscopy | N-H stretching vibration around 3400 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight |

Note: This data is for a structurally related compound and serves as a reference for the expected spectroscopic features of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.